N',4-dimethylbenzenecarboximidamide
Description
N',4-Dimethylbenzenecarboximidamide is a substituted aromatic amidine derivative characterized by a benzene ring with a carboximidamide (-C(=NH)-NH₂) functional group. The compound features two methyl substituents: one at the para-position (4-position) of the benzene ring and another at the N'-position of the amidine group, resulting in the structure N'-methyl-4-methylbenzenecarboximidamide. This substitution pattern influences its electronic, physicochemical, and biological properties. Amidines, in general, exhibit strong basicity due to the resonance-stabilized guanidine-like structure, making them relevant in pharmaceutical and agrochemical applications .
Properties
CAS No. |
67095-75-4 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
N',4-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2/c1-7-3-5-8(6-4-7)9(10)11-2/h3-6H,1-2H3,(H2,10,11) |
InChI Key |
HFHWSEPWFKERFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,4-dimethylbenzenecarboximidamide typically involves the reaction of 4-dimethylaminobenzaldehyde with ammonia or an amine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired carboximidamide.
Industrial Production Methods
In industrial settings, the production of N’,4-dimethylbenzenecarboximidamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’,4-dimethylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
N’,4-dimethylbenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N’,4-dimethylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Key Insights:
- Electron-Donating vs. Electron-Withdrawing Groups : The methyl groups in this compound enhance lipophilicity and stability compared to nitro () or hydroxymethyl () substituents, which increase polarity and metabolic susceptibility .
- Basicity : Amidines (pKa ~10–12) are significantly more basic than amides (pKa ~0–5), affecting solubility and ion-trapping in biological systems .
Regulatory and Industrial Considerations
- N-Hydroxy-4-nitro-benzenecarboximidamide () is subject to EPA Significant New Use Rules (SNURs), requiring stringent handling and disposal .
- Disubstituted-N'-hydroxy-benzenecarboximidamide () is monitored for industrial applications, reflecting reactivity concerns .
- This compound: No specific regulatory flags identified in provided evidence, but methyl groups may align with safer industrial profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
